molecular formula C4H8O3 B158240 3-Hydroxybutyric acid CAS No. 300-85-6

3-Hydroxybutyric acid

Cat. No. B158240
CAS RN: 300-85-6
M. Wt: 104.1 g/mol
InChI Key: WHBMMWSBFZVSSR-UHFFFAOYSA-N
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Description

3-Hydroxybutyric acid is a straight-chain 3-hydroxy monocarboxylic acid comprising a butyric acid core with a single hydroxy substituent in the 3- position . It is a ketone body whose levels are raised during ketosis and is used as an energy source by the brain during fasting in humans . It is also used to synthesize biodegradable plastics . It is a metabolite found in or produced by Escherichia coli (strain K12, MG1655) and is a natural product found in Secale cereale, Drosophila melanogaster, and other organisms .


Synthesis Analysis

Poly (3-hydroxybutyrate) (PHB) synthesis was analyzed under microaerobic conditions in a recombinant Escherichia coli arcA mutant using glycerol as the main carbon source . In humans, D-β-hydroxybutyrate can be synthesized in the liver via the metabolism of fatty acids (e.g., butyrate), β-hydroxy β-methylbutyrate, and ketogenic amino acids through a series of reactions that metabolize these compounds into acetoacetate .


Molecular Structure Analysis

The molecular formula of 3-Hydroxybutyric acid is C4H8O3 . The IUPAC name is 3-hydroxybutanoic acid . The InChI is InChI=1S/C4H8O3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3,(H,6,7) . The InChIKey is WHBMMWSBFZVSSR-UHFFFAOYSA-N . The Canonical SMILES is CC(CC(=O)O)O .


Chemical Reactions Analysis

An enzymatic-HPLC method to analyze the serum concentration of D-3-hydroxybutyric acid was developed . A deproteinized sample of rat serum was treated with 3-hydroxybutyrate dehydrogenase in the presence of NAD, and was analyzed by reversed-phase HPLC to separate and quantify NADH formed by the enzyme reaction .


Physical And Chemical Properties Analysis

3-Hydroxybutyric acid is an anion of a hydroxy acid that is the conjugate base of the 3-hydroxybutyrate acid, obtained by deprotonation of the carboxyl group . This compound in its structure contains a butyric acid core with a single hydroxyl substituent in position 3 . 3-HB is a chiral molecule .

Scientific Research Applications

1. Energy Metabolism and Ketone Bodies

Scientific Field:

Biochemistry and Metabolism

Summary:

3-HB is a key ketone body that serves as an alternative energy source when blood glucose levels are insufficient. In animals, it is produced during fatty acid oxidation and can be utilized as an energy substrate. In humans, 3-HB contributes to maintaining energy balance during fasting or low-carbohydrate diets.

Methods and Experimental Procedures:

Results and Outcomes:

  • 3-HB supplementation improves cognitive function and mitochondrial respiratory function in animal models .
  • In humans, it has potential therapeutic effects, including anti-aging properties and metabolic health benefits .

2. Polyhydroxybutyrate (PHB) Synthesis

Scientific Field:

Biotechnology and Materials Science

Summary:

3-HB serves as a precursor for the synthesis of polyhydroxybutyrate (PHB), a biodegradable polymer. PHB has applications in medicine, agriculture, and the food industry as a substitute for plastics.

Methods and Experimental Procedures:

Results and Outcomes:

  • PHB is used in medical implants, drug delivery systems, and packaging materials .

3. Neuroprotection and Brain Health

Scientific Field:

Neuroscience and Neurology

Summary:

3-HB has neuroprotective effects, especially in Alzheimer’s disease (AD) models. It enhances mitochondrial function and reduces Aβ peptide accumulation.

Methods and Experimental Procedures:

Results and Outcomes:

  • 3-HB improves cognitive function and protects neurons from Aβ toxicity .

4. Antibiotic and Pharmaceutical Synthesis

Scientific Field:

Pharmaceutical Sciences

Summary:

3-HB serves as an intermediate in the synthesis of antibiotics, vitamins, and other pharmaceutical compounds.

Methods and Experimental Procedures:

Results and Outcomes:

  • 3-HB contributes to the production of valuable pharmaceuticals .

6. Epigenetic Regulation and Gene Expression

Scientific Field:

Epigenetics and Molecular Biology

Summary:

3-HB acts as an epigenetic regulator, influencing gene expression through histone deacetylase inhibition.

Methods and Experimental Procedures:

Results and Outcomes:

  • 3-HB modulates gene expression and DNA methylation .

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

3-Hydroxybutyric acid has a remarkably widespread potential to retain and confine inflammation, lipolysis, atherosclerosis, angiogenesis, oxidative stress, and carcinogenesis, and perhaps contributing to the increased longevity associated with exercise and caloric restriction . It has a role in the treatment of other neurological diseases such as dementia . 3-OHB also acts to preserve muscle protein during systemic inflammation and is an important component of the metabolic defense against insulin-induced hypoglycemia . Most recently, a number of studies have reported that 3-OHB dramatically increases myocardial blood flow and cardiac output in control subjects and patients with heart failure .

properties

IUPAC Name

3-hydroxybutanoic acid
Source PubChem
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InChI

InChI=1S/C4H8O3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBMMWSBFZVSSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
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Related CAS

26063-00-3
Record name Poly(3-hydroxybutyrate)
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DSSTOX Substance ID

DTXSID60859511
Record name 3-Hydroxybutyric acid
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Molecular Weight

104.10 g/mol
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Physical Description

Hygroscopic liquid; [Merck Index] Clear, colorless to light yellow viscous liquid; Hygroscopic; [Acros Organics MSDS]
Record name beta-Hydroxybutyric acid
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Product Name

3-Hydroxybutyric acid

CAS RN

300-85-6, 26063-00-3, 625-71-8
Record name 3-Hydroxybutyric acid
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Record name beta-Hydroxybutyric acid
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Record name Butanoic acid, 3-hydroxy-
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Record name 3-Hydroxybutyric acid
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Record name 3-HYDROXYBUTYRIC ACID, (±)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16,300
Citations
Y Tokiwa, CU Ugwu - Journal of biotechnology, 2007 - Elsevier
… 3-hydroxybutyric acid, a monomer of PHB has wide industrial and medical applications. (R)-3-hydroxybutyric acid … production of (R)-3-hydroxybutyric acid. This review discusses each of …
Number of citations: 120 www.sciencedirect.com
H Abe, Y Doi - International journal of biological macromolecules, 1999 - Elsevier
Poly[(R)-3-hydroxybutyric acid] and its copolymers were prepared by biosynthetic and chemosynthetic methods. The films of polyesters were prepared by both the solution-cast and melt-…
Number of citations: 151 www.sciencedirect.com
M Kato, HJ Bao, CK Kang, T Fukui, Y Doi - Applied microbiology and …, 1996 - Springer
… 61-3 (isolated from soil) produced a polyester consisting of 3-hydroxybutyric acid (3HB) and … 3HB 3hydroxybutyric acid, 3HA 3hydroxyalkanoic acids, 3HH 3-hydroxyhexanoate, 3HO 3…
Number of citations: 341 link.springer.com
SK Hahn, YK Chang, SY Lee - Applied and environmental …, 1995 - Am Soc Microbiol
We studied recovery of poly(3-hydroxybutyric acid) (PHB) from Alcaligenes eutrophus and a recombinant Escherichia coli strain harboring the A. eutrophus poly(3-hydroxyalkanoic acid) …
Number of citations: 247 journals.asm.org
HJ Gao, Q Wu, GQ Chen - FEMS microbiology letters, 2002 - academic.oup.com
Wild-type bacteria including Escherichia coli normally do not produce extracellular d-(−)-3-hydroxybutyric acid (3HB). To produce extracellular chiral 3HB, a new pathway for synthesis …
Number of citations: 115 academic.oup.com
G Torun Köse, S Ber, F Korkusuz, V Hasirci - Journal of Materials Science …, 2003 - Springer
In this study, the aim was to produce tissue-engineered bone using osteoblasts and a novel matrix material, poly(3-hydroxybutyric acid-co-3-hydroxyvaleric acid) (PHBV). In order to …
Number of citations: 113 link.springer.com
TD Hirt, P Neuenschwander… - … Chemistry and Physics, 1996 - Wiley Online Library
We describe the preparation of telechelic OH‐terminated poly[(R)‐3‐hydroxybutyric acid] (PHB) and poly{[(R)‐3‐hydroxybutyric acid]‐co‐[(R)‐3‐hydroxyvaleric acid]} (PHB/HV), on a …
Number of citations: 146 onlinelibrary.wiley.com
A Steinbüchel, U Pieper - Applied microbiology and biotechnology, 1992 - Springer
… Like most other bacteria that are able to synthesize and accumulate poly(3HB) Alcaligenes eutrophus accumulates a copolyester consisting of 3-hydroxybutyric acid (3HB) and 3-…
Number of citations: 109 link.springer.com
MH Choi, SC Yoon, RW Lenz - Applied and environmental …, 1999 - Am Soc Microbiol
… (3-hydroxybutyric acid-co… 3-hydroxybutyric acid) [P(3HB)] and the second step involved polyester accumulation from the lactone, approximately 5 to 10 mol% of the 3-hydroxybutyric acid …
Number of citations: 115 journals.asm.org
S Kusaka, H Abe, SY Lee, Y Doi - Applied Microbiology and Biotechnology, 1997 - Springer
Poly[(R)-3-hydroxybutyric acid] (PHB) was produced at 37 C by a recombinant Escherichia coli harboring the Alcaligenes eutrophus biosynthesis phbCAB genes in Luria-Bertani media …
Number of citations: 176 link.springer.com

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